(3S)-piperidin-3-ylmethanamine
Description
(3S)-Piperidin-3-ylmethanamine is a chiral piperidine derivative characterized by an aminomethyl group at the 3-position of the piperidine ring, with the (S)-configuration at the stereocenter (Fig. 1). Its molecular formula is C₆H₁₄N₂, and it is commercially available for research applications . The compound is notable for its role as a linker or pharmacophore in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents and enzyme inhibitors.
Key applications include:
- Anti-Alzheimer agents: As a linker in triazine-quinoline hybrids, it enhances cholinesterase inhibition (hAChE IC₅₀ = 10.82 ± 0.98 μM; hBuChE IC₅₀ = 0.046 ± 0.002 μM) by optimizing interactions with the active site of butyrylcholinesterase .
- ROCK inhibitors: Incorporation into amino-pyridinylbenzamide derivatives yields dual ROCK1/2 inhibitors (e.g., compound 58), demonstrating improved potency and selectivity over protein kinase A (PKA) .
Properties
IUPAC Name |
[(3S)-piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVLZSJBYKHHU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426711 | |
| Record name | (3S)-piperidin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174073-64-4 | |
| Record name | (3S)-piperidin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3S)-piperidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-piperidin-3-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available (S)-piperidine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions, such as the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the carboxylic acid directly to the amine.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (3S)-piperidin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or ureas.
Scientific Research Applications
(3S)-piperidin-3-ylmethanamine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its role in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-piperidin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Stereoisomers
Piperidin-4-ylmethanamine
- Structure: Aminomethyl group at the 4-position of piperidine.
- CAS No.: 7144-05-0 .
- Comparison : The 4-position isomer lacks the stereochemical complexity of the 3S derivative. While both isomers serve as linkers, the 3S configuration in (3S)-piperidin-3-ylmethanamine provides superior spatial alignment for binding to cholinesterases and ROCK kinases .
(R)-(1-Benzylpiperidin-3-yl)-methanamine
Functionalized Derivatives
(S)-1-(2-Aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine
- Structure: Features a benzyl-ethylamine substitution at the 3-position and a 2-aminoethyl side chain .
- CAS No.: 1354015-44-3.
- Comparison: The additional ethyl and benzyl groups enhance steric bulk, likely reducing enzymatic off-target effects but increasing metabolic instability. No biological data are reported, but such derivatives are often explored for receptor subtype selectivity .
(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine
- Structure : Methoxybenzyl and phenyl substituents at the 2- and 3-positions .
- CAS No.: 136870-97-7.
- Comparison: The aromatic substituents improve π-π stacking with hydrophobic enzyme pockets, a design strategy distinct from the simpler aminomethyl group in this compound. Activity data are lacking, but similar compounds are used in opioid receptor modulation .
Kinase Inhibition
Key Insight : The 3S configuration enables critical interactions with aspartic acid residues (D176/D218 in ROCK2), which are absent in 4-position analogs .
Biological Activity
(3S)-piperidin-3-ylmethanamine, also known as 3-aminomethylpiperidine, is a chemical compound with significant biological activity. Its structure, characterized by a piperidine ring and an amine group, allows it to interact with various biological targets, making it a compound of interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The compound's stereochemistry is crucial for its biological activity, as the specific orientation of its functional groups influences its interaction with biological receptors and enzymes. The presence of the amine group enhances its reactivity and potential therapeutic applications.
Neurological Disorders
This compound has been investigated for its potential role in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests that it may modulate pathways involved in conditions such as Alzheimer's disease and depression. Studies indicate that compounds similar to this compound can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain .
Cancer Therapy
Recent research has highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a study demonstrated that derivatives of piperidine exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The structural characteristics of these compounds enhance their ability to bind to cancer-related proteins, thereby inhibiting tumor growth.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
The mechanisms through which this compound exerts its biological effects primarily involve:
- Receptor Interaction : The compound has shown affinity for various neurotransmitter receptors, which is critical for modulating neurological functions.
- Enzyme Inhibition : Its ability to inhibit cholinesterase enzymes suggests potential applications in treating cognitive disorders by increasing acetylcholine levels.
- Cytotoxic Effects : In cancer therapy, the compound's structural features allow it to interact with proteins involved in cell proliferation and apoptosis.
Alzheimer’s Disease
A study focusing on piperidine derivatives indicated that compounds containing the piperidine moiety could enhance brain exposure and exhibit dual inhibition of cholinesterase enzymes . This suggests that this compound could be a valuable lead compound for developing new treatments for Alzheimer's disease.
Cancer Treatment
In another case study, a three-component reaction involving piperidine derivatives resulted in products that demonstrated significant cytotoxicity against specific cancer cell lines . The findings suggest that optimizing the structure of compounds like this compound could lead to more effective cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
